

# JNJ-42226314 solubility and preparation for in vivo studies

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Compound of Interest		
Compound Name:	JNJ-42226314	
Cat. No.:	B3013566	Get Quote

# **Technical Support Center: JNJ-42226314**

This guide provides researchers, scientists, and drug development professionals with essential information for handling, solubilizing, and preparing **JNJ-42226314** for in vivo studies.

# Frequently Asked Questions (FAQs)

Q1: What is JNJ-42226314 and what is its primary mechanism of action?

A1: **JNJ-42226314** is a competitive, highly selective, and reversible non-covalent inhibitor of the monoacylglycerol lipase (MAGL) enzyme.[1][2][3] MAGL is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] By inhibiting MAGL, **JNJ-42226314** leads to an increase in 2-AG levels.[4] This enhancement of 2-AG signaling activates cannabinoid receptors (CB1 and CB2), which has shown therapeutic potential in models of neuropathic and inflammatory pain.[1][4][6]

Q2: What are the recommended storage conditions for JNJ-42226314?

A2: Proper storage is crucial to maintain the compound's integrity. For the powdered form, storage at -20°C for up to 3 years or at 4°C for 2 years is recommended.[2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C (stable for 2 years) or -20°C (stable for 1 year).[1][2] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[7]



Q3: What administration routes have been used for in vivo studies with JNJ-42226314?

A3: In preclinical rodent models, **JNJ-42226314** has been effectively administered via intraperitoneal (i.p.) injection.[1][3][6] Studies have shown that i.p. dosing in rats and mice leads to brain penetration and target engagement.[3][6] It is also noted as being suitable for oral dosing in rats and dogs.[6]

Q4: What are the reported effective doses of **JNJ-42226314** in animal models?

A4: In rats and mice, intraperitoneal doses of 3 mg/kg and 30 mg/kg have been shown to dose-dependently increase levels of 2-AG in the hippocampus.[1][3] A 3 mg/kg dose provided approximately 80% enzyme occupancy and produced antinociceptive effects in a neuropathic pain model without significant side effects on synaptic function.[4] The 30 mg/kg dose has been used in models of inflammatory pain and sleep studies.[1][4] The 50% effective dose (ED50) in a mouse dose-response study was determined to be 0.5 mg/kg (i.p.).[6]

# **Troubleshooting Guide**

Q1: I'm having trouble dissolving JNJ-42226314 powder. What should I do?

A1: **JNJ-4226314** has high solubility in DMSO.[2][3] You can prepare a stock solution in DMSO at concentrations up to 250 mg/mL (510.66 mM).[2] The use of sonication or ultrasound is recommended to facilitate dissolution.[2][3]

Q2: My compound precipitated when I diluted my DMSO stock solution with an aqueous buffer (like saline or PBS). How can I prevent this?

A2: Direct dilution of a high-concentration DMSO stock into a purely aqueous vehicle will likely cause precipitation. **JNJ-42226314** requires a co-solvent system for in vivo administration. You must use a carefully prepared vehicle containing surfactants and/or other solvents. Please refer to the validated vehicle formulations in the Experimental Protocols section below. The key is to add and mix each component sequentially as described.

Q3: Which vehicle formulation is best for my in vivo experiment?

A3: The choice of vehicle depends on your experimental design, such as the dosing regimen and duration.



- For acute or short-term studies: A vehicle containing DMSO, PEG300, Tween-80, and saline is a common choice.[2] A formulation with SBE-β-CD can also be used.[2]
- For longer-term studies: A corn oil-based vehicle might be more suitable. However, if the
  continuous dosing period exceeds half a month, this protocol should be chosen carefully.[1]
  All three formulations have been shown to yield a clear solution at ≥ 6.25 mg/mL.[2]

# **Quantitative Data Summary**

Table 1: Solubility of JNJ-42226314

Solvent / Vehicle System	Achievable Concentration	Molarity Equivalent	Notes
DMSO	250 mg/mL[2]	510.66 mM[2]	Ultrasonic assistance is recommended.[2]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 6.25 mg/mL[2]	12.77 mM[2]	Results in a clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in saline)	≥ 6.25 mg/mL[2]	12.77 mM[2]	Results in a clear solution.[2]

| 10% DMSO, 90% Corn Oil |  $\geq$  6.25 mg/mL[1] | 12.77 mM[2] | Results in a clear solution.[1] |

Table 2: Recommended Storage Conditions

Form	Storage Temperature	Duration
Powder	-20°C	3 years[2]
Powder	4°C	2 years[2]
In Solvent (e.g., DMSO)	-80°C	2 years[1][2]

| In Solvent (e.g., DMSO) | -20°C | 1 year[1][2] |



# **Experimental Protocols**

Protocol 1: Preparation of Vehicle with PEG300 and Tween-80

This protocol yields a clear solution for administration. The following steps are for preparing 1 mL of formulation.[1][2]

- Prepare Stock Solution: Dissolve JNJ-42226314 in DMSO to create a concentrated stock (e.g., 62.5 mg/mL).
- Initial Dilution: In a sterile tube, add 100 μL of the DMSO stock solution.
- Add PEG300: Add 400 μL of PEG300 to the DMSO stock. Mix thoroughly until the solution is homogeneous.
- Add Tween-80: Add 50 μL of Tween-80. Mix again until the solution is clear and uniform.
- Final Dilution: Add 450 μL of saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration will be 6.25 mg/mL.

Protocol 2: Preparation of Vehicle with SBE-β-CD

This protocol uses sulfobutylether- $\beta$ -cyclodextrin (SBE- $\beta$ -CD) as a solubilizing agent. The following steps are for preparing 1 mL of formulation.[1][2]

- Prepare Stock Solution: Dissolve JNJ-42226314 in DMSO to create a concentrated stock (e.g., 62.5 mg/mL).
- Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
- Combine: In a sterile tube, add 100  $\mu L$  of the DMSO stock solution to 900  $\mu L$  of the 20% SBE- $\beta$ -CD solution.
- Mix: Mix thoroughly until a clear solution is obtained. The final concentration will be 6.25 mg/mL.

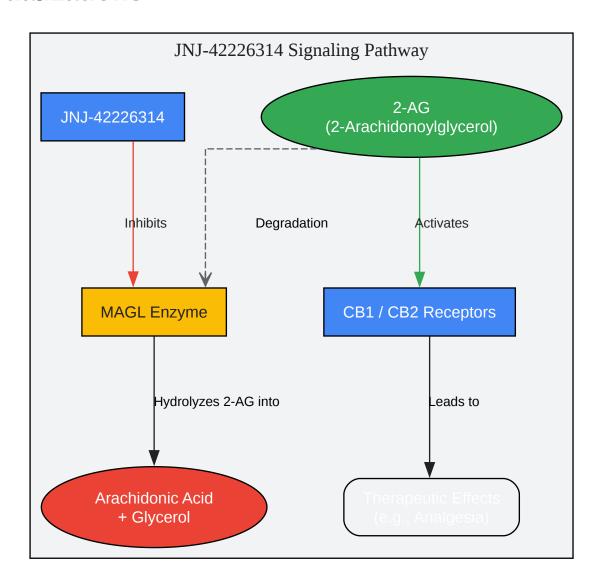
Protocol 3: Preparation of Vehicle with Corn Oil



This protocol is suitable for certain study designs, particularly those requiring a lipid-based vehicle. The following steps are for preparing 1 mL of formulation.[1][2]

- Prepare Stock Solution: Dissolve JNJ-42226314 in DMSO to create a concentrated stock (e.g., 62.5 mg/mL).
- Combine: In a sterile tube, add 100 μL of the DMSO stock solution to 900 μL of corn oil.
- Mix: Mix thoroughly until the solution is homogeneous and clear. The final concentration will be 6.25 mg/mL.

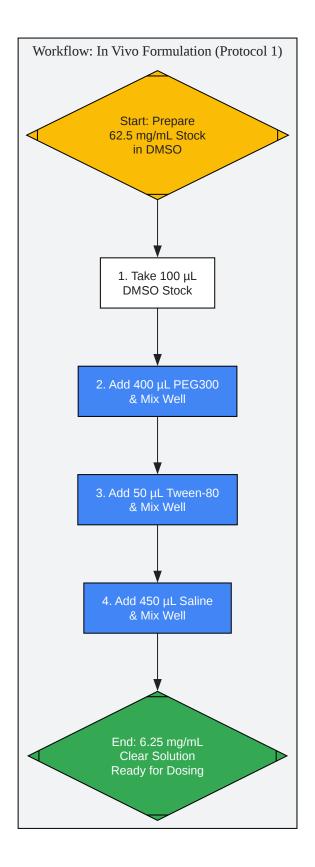
## **Visualizations**





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Caption: Mechanism of action for JNJ-42226314.





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Caption: Step-by-step workflow for preparing **JNJ-42226314** formulation.

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